3,5,7-Trioxononanedioic acid
Description
3,5,7-Trioxononanedioic acid is a polyoxygenated dicarboxylic acid characterized by a nine-carbon backbone with three ketone groups (oxo) at positions 3, 5, and 7 and two terminal carboxylic acid groups.
Properties
CAS No. |
93841-16-8 |
|---|---|
Molecular Formula |
C9H10O7 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
3,5,7-trioxononanedioic acid |
InChI |
InChI=1S/C9H10O7/c10-5(1-6(11)3-8(13)14)2-7(12)4-9(15)16/h1-4H2,(H,13,14)(H,15,16) |
InChI Key |
DVJQEIZBKGXTIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CC(=O)CC(=O)O)C(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trioxononanedioic acid typically involves the oxidation of nonanedioic acid derivatives. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trioxononanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions typically yield hydroxyl derivatives.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5,7-Trioxononanedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5,7-Trioxononanedioic acid involves its interaction with specific molecular targets. The oxo groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 3,5,7-Trioxononanedioic acid, such as polyoxygenation, aromaticity, or carboxylic acid moieties. Key comparisons are summarized in Table 1.
Table 1: Comparison of this compound with Structural Analogs
Functional Group Analysis
- Trihydroxychromones (e.g., 3,5,7-trihydroxychromone) : A chromone scaffold with hydroxyl groups at positions 3, 5, and 5. These compounds exhibit strong radical-scavenging activity due to electron-donating hydroxyls .
- Methoxyflavones (e.g., 3′,4′,3,5,7-pentamethoxyflavone) : Methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated analogs .
- Caffeic Acid: A phenolic acid with conjugated double bonds and hydroxyl groups, enabling redox cycling and enzyme inhibition (e.g., tyrosine kinase) .
Biological Activity
3,5,7-Trioxononanedioic acid is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique trioxo structure. The molecular formula is , indicating the presence of three ketone groups. This structural feature is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular metabolism and growth.
- Antioxidant Properties : It exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.
- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with various cellular receptors, influencing signal transduction pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in cervical cancer (HeLa) and triple-negative breast cancer (HCC70) cell lines. The compound displayed IC50 values in the low micromolar range, suggesting potent anti-cancer activity without substantial toxicity to non-cancerous cells . -
Antioxidant Activity :
In a separate study focusing on oxidative stress models, this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage . -
Enzyme Inhibition Studies :
Research has shown that this compound inhibits key metabolic enzymes involved in the Krebs cycle and fatty acid metabolism. This inhibition may lead to altered metabolic states within cells, providing insights into its possible applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
